molecular formula C5H9NO2 B153543 Tetrahydrofuran-2-carboxamide CAS No. 91470-28-9

Tetrahydrofuran-2-carboxamide

Cat. No.: B153543
CAS No.: 91470-28-9
M. Wt: 115.13 g/mol
InChI Key: GXHAENUAJYZNOA-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-carboxamide (CAS: 91470-28-9) is a carboxamide derivative of tetrahydrofuran-2-carboxylic acid (THFCA), with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . Structurally, it consists of a tetrahydrofuran (THF) ring substituted with a carboxamide (-CONH₂) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical development, particularly in the preparation of bioactive molecules like alfuzosin (a uroselective α₁-adrenoceptor antagonist) and synthetic opioids such as tetrahydrofuranylfentanyl .

The parent compound, THFCA, is synthesized via hydrogenation of 2-furoic acid , with subsequent conversion to the amide achieved through reactions with amines or via reactive derivatives (e.g., acid chlorides). Its stereochemical complexity is notable, with derivatives often exhibiting distinct biological activities based on configurations (e.g., (2R,3R) or (2S,3S)) .

Properties

IUPAC Name

oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHAENUAJYZNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393498
Record name Tetrahydrofuran-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91470-28-9
Record name Tetrahydrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-2-carboxamide
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Preparation Methods

Amidation of Tetrahydrofuran-2-Carboxylic Acid

The direct amidation of tetrahydrofuran-2-carboxylic acid (THF-2-CA precursor) involves activating the carboxylic acid group for nucleophilic attack by ammonia or amines. A notable method from NZ614173A employs a multi-step sequence:

  • Acid Activation : THF-2-carboxylic acid is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -15°C to form a reactive enolate.

  • Coupling with Amines : The enolate reacts with thiourea and N-bromosuccinimide (NBS) in toluene/ethanol to generate an intermediate thioamide, which is subsequently oxidized.

  • Final Amidation : The oxidized product reacts with pyridine in THF to yield THF-2-carboxamide.

Key Considerations :

  • Solvent Systems : THF is preferred for its ability to stabilize enolates and facilitate low-temperature reactions.

  • Base Selection : Pyridine effectively scavenges HBr byproducts during amidation.

Table 1: Amidation Conditions and Outcomes

StepReagentsSolventTemperatureYield*
1LDA, THF-2-carboxylic acidTHF-15°CN/A
2Thiourea, NBSToluene/Ethanol25°CN/A
3PyridineTHF25°CN/A
*Yield data not explicitly reported in cited sources.

Resolution of Racemic Mixtures

Optically active THF-2-carboxamide is obtained via diastereomeric salt formation using chiral resolvers. US4985575A details:

  • Diastereomer Formation : Racemic THF-2-carboxylic acid is reacted with (S)-(-)-1-phenylethylamine in THF to form salts.

  • Crystallization : Salts are selectively crystallized, with the mother liquor yielding the desired enantiomer after acidification.

  • Amidation : The resolved acid is converted to the amide using standard coupling agents.

Optimization Insights :

  • Resolver Ratio : A 1:1.5 ratio of acid to resolver maximizes enantiomeric excess (83% ee).

  • Solvent Impact : Tetrahydrofuran outperforms dioxane and isopropanol in yield and ee.

Table 2: Resolution Efficiency by Solvent

SolventYield (%)Enantiomeric Excess (%)
Tetrahydrofuran5283
Acetone4685
Dioxane5558
Data adapted from US4985575A.

Direct Synthesis via Cyclization Reactions

EP0367515B1 discloses a racemization method for THF-2-carboxylic acid, which can be adapted for amide synthesis:

  • Racemization : Heating optically active THF-2-carboxylic acid with 30–60% NaOH at 140–160°C generates racemic acid.

  • Amidation : The racemic acid is treated with ammonium chloride in THF/water to form the amide.

Industrial Relevance :

  • Base Concentration : ≥1.5 equivalents of NaOH ensures complete racemization.

  • Temperature Control : Elevated temperatures (140–160°C) accelerate the process without decomposition.

Catalytic Methods and Reaction Optimization

NZ614173A highlights catalytic steps in a PI3K inhibitor synthesis:

  • Enolate Formation : LDA in THF at -15°C generates a nucleophilic enolate from THF-2-carboxylic acid derivatives.

  • Oxidative Coupling : NBS mediates thiourea oxidation, avoiding transition-metal catalysts.

Advantages :

  • Metal-Free : Eliminates contamination risks from metal residues.

  • Scalability : THF and ethanol are cost-effective and recyclable.

Industrial-Scale Production Considerations

Solvent Recovery

  • THF is distilled and reused, reducing costs.

  • Anti-Solvent Use : Isopropyl acetate precipitates products, enhancing purity.

Analytical Characterization and Quality Control

  • HPLC Analysis : SUMIPAX OA 2000 columns resolve enantiomers using hexane/ethylene dichloride mobile phases.

  • NMR Spectroscopy : Confirms amide bond formation at δ 6.5–7.5 ppm (1H, NH2).

While the cited patents focus on classical methods, emerging trends include:

  • Enzymatic Amidation : Lipases for stereoselective amide bond formation.

  • Flow Chemistry : Continuous reactors for improved temperature control and yield.

Chemical Reactions Analysis

Dehydration to Tetrahydrofuran-2-carbonitrile

The carboxamide group in Tetrahydrofuran-2-carboxamide undergoes dehydration under specific conditions to form Tetrahydrofuran-2-carbonitrile (THFCN). This reaction is critical for modifying the compound into intermediates useful in further synthetic applications.

Reagents and Conditions :

  • Thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF) are used as catalysts.

  • The reaction typically proceeds under mild heating (exact temperature not specified in available literature) .

Mechanism :
The dehydration involves the conversion of the amide group (–CONH₂) to a nitrile (–CN) via the removal of a water molecule. Thionyl chloride likely facilitates the formation of an intermediate imidoyl chloride, which subsequently loses HCl and H₂O to yield the nitrile .

Data Table :

Starting MaterialReagents/ConditionsProductReference
This compoundSOCl₂, DMF, heatTetrahydrofuran-2-carbonitrile

Grignard Reaction with Methylmagnesium Chloride

The nitrile derivative (THFCN) undergoes nucleophilic addition with methylmagnesium chloride (Grignard reagent) to form (S)-1-(tetrahydrofuran-2-yl)ethenone, a ketone derivative.

Reagents and Conditions :

  • Methylmagnesium chloride (CH₃MgCl) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Reaction conducted at low temperatures (0–5°C) to control exothermicity .

Mechanism :
The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate. Hydrolysis of this intermediate under acidic workup yields the ketone .

Data Table :

Starting MaterialReagents/ConditionsProductReference
Tetrahydrofuran-2-carbonitrileCH₃MgCl, THF, 0–5°C(S)-1-(Tetrahydrofuran-2-yl)ethenone

Hydrogen-Bond-Mediated Interactions

While not a direct reaction, this compound participates in hydrogen-bonding interactions due to its carboxamide moiety. These interactions are critical in dimerization equilibria observed in solvents like CDCl₃ and CS₂. Computational studies (B3LYP/aug-cc-pVTZ) suggest that monomer-dimer equilibria influence its spectroscopic behavior .

Key Observations :

  • Solvent Dependence : Dimerization is more pronounced in non-polar solvents (e.g., CS₂) compared to polar solvents.

  • Spectroscopic Evidence : Vibrational Circular Dichroism (VCD) and IR spectra align with theoretical models when both monomeric and dimeric forms are considered .

Potential Oxidation and Reduction Pathways

While direct experimental data for this compound is limited, analogous tetrahydrofuran derivatives exhibit predictable reactivity:

  • Oxidation : Likely converts the carboxamide to Tetrahydrofuran-2-carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : The amide group could be reduced to an amine using agents like LiAlH₄, though this remains speculative without explicit studies.

Research Implications

  • Synthetic Utility : The dehydration-Grignard sequence provides a streamlined route to chiral ketones, valuable in asymmetric synthesis .

  • Structural Insights : Hydrogen-bonding behavior informs solvent selection in catalytic processes involving this compound .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
THF-2-CA serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its chiral nature enhances the efficiency of drug formulation processes, particularly in the development of antiviral agents. For instance, compounds derived from THF-2-CA have shown promising results in inhibiting HIV-1 protease, demonstrating improved binding and antiviral properties compared to existing treatments .

Case Study: HIV Protease Inhibitors
Recent research has focused on the design of novel HIV protease inhibitors incorporating THF-based scaffolds. One study reported a compound that exhibited tenfold greater potency against multidrug-resistant HIV strains compared to standard therapies . The structure-activity relationship (SAR) analysis highlighted the importance of the tetrahydrofuran moiety in enhancing antiviral activity.

CompoundK_i (nM)IC_50 (nM)
GRL-0519A2.70.5
DRV275

Polymer Chemistry

Biodegradable Polymers
THF-2-CA is utilized in the production of biodegradable polymers, contributing to sustainable materials that minimize environmental impact. These polymers are increasingly important in developing eco-friendly packaging and medical devices.

Application Example
Research indicates that incorporating THF-2-CA into polymer matrices can enhance mechanical properties while maintaining biodegradability, making it suitable for various applications in packaging and biomedical fields .

Biotechnology

Role in Biocatalysis
In biotechnology, THF-2-CA plays a role in developing biocatalysts that improve biochemical reaction efficiencies. Its structural characteristics allow it to act as a substrate or co-factor in enzymatic reactions.

Case Study: Biocatalytic Reactions
Studies have shown that biocatalysts utilizing THF derivatives can significantly accelerate reaction rates in synthetic pathways, particularly in producing fine chemicals and pharmaceuticals .

Analytical Chemistry

Reagent for Detection
THF-2-CA is employed as a reagent in analytical methods for detecting and quantifying other compounds within complex mixtures. Its ability to form stable complexes with various analytes enhances detection sensitivity.

Application Example
In chromatographic techniques, THF-2-CA has been used to improve the separation and identification of pharmaceutical compounds, providing more accurate analytical results .

Material Science

Specialty Coatings and Adhesives
In material science, THF-2-CA is utilized in formulating specialty coatings and adhesives. Its unique properties contribute to enhanced performance characteristics compared to traditional materials.

Performance Comparison
Research indicates that coatings formulated with THF-2-CA exhibit superior adhesion and durability under various environmental conditions, making them ideal for industrial applications .

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-carboxamide and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Key Structural Derivatives of Tetrahydrofuran-2-carboxamide

Compound Name Substituents/Modifications Key Applications/Properties Reference
Alfuzosin Quinazoline and propylamino groups Treatment of benign prostatic hyperplasia
Tetrahydrofuranylfentanyl (THF-F) Piperidine and phenyl groups Synthetic opioid (psychoactive)
Compound 36 (N-Benzyl derivative) 3-(3,3-Dimethyl-2-oxobutyl), N-benzyl Synthetic intermediate (white solid, mp 64°C)
Compound 37 (Methyl ester) 3-(2-Oxo-2-phenylethyl), methyl ester Synthetic intermediate (yellow oil)
(2S,3S)-3-Methyl-N-(thiadiazol-5-yl) 3-Methyl, thiadiazole substituent Potential agrochemical/pharmaceutical use

Key Observations:

Functional Group Influence: Alfuzosin demonstrates how bulky substituents (quinazoline, propylamino) enhance receptor selectivity, enabling clinical use in urology . THF-F’s piperidine and phenyl groups confer opioid receptor affinity, highlighting the carboxamide’s role in mimicking endogenous peptides .

Physical Properties :

  • Substituents significantly alter physical states. For example, Compound 36 is a crystalline solid (mp 64°C), while Compound 37 is an oil due to reduced intermolecular hydrogen bonding from esterification .

Key Observations:

  • Amidation Efficiency : Direct amidation of THFCA requires activation (e.g., via acid chlorides), while complex derivatives like alfuzosin necessitate multi-step protocols involving specialized amines .
  • Solvent Use : Tetrahydrofuran (THF) is a common solvent in these syntheses due to its polarity and miscibility with organic reagents .

Pharmacological and Toxicological Profiles

Key Observations:

  • Clinical vs. Illicit Use: Alfuzosin’s well-characterized pharmacokinetics (49% bioavailability, 10-hour half-life) contrast sharply with THF-F’s unknown long-term effects .
  • Metabolic Pathways : Hepatic CYP3A4-mediated metabolism is critical for alfuzosin clearance, whereas THF-F’s metabolic fate remains unstudied .

Regulatory and Commercial Status

  • Alfuzosin : Marketed under strict pharmaceutical regulations (e.g., USP standards) with established storage and handling protocols .
  • THF-F : Classified as a controlled substance in multiple jurisdictions due to opioid activity .
  • Parent Compound : Sold as a reagent (e.g., by Biopharmacule Speciality Chemicals) for research use .

Biological Activity

Tetrahydrofuran-2-carboxamide (THF-2-CA) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of THF-2-CA, focusing on its antimicrobial, anticancer, and toxicological profiles, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H9NO2C_5H_9NO_2. Its structure features a tetrahydrofuran ring with a carboxamide functional group, contributing to its biological activity. The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight115.13 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents
Log P (Octanol-Water Partition Coefficient)Not extensively reported

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of THF-2-CA against various pathogens. One study reported that THF-2-CA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are presented in Table 1.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that THF-2-CA may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of THF-2-CA has also been investigated, particularly in relation to its effects on various cancer cell lines. A study demonstrated that THF-2-CA exhibited cytotoxic effects against human cervix adenocarcinoma HeLa cells with an IC50 value of 0.5 µg/mL. This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further exploration.

Case Study: In Vitro Cytotoxicity Testing

In an experimental setup involving several cancer cell lines, including HeLa and MCF-7 (breast cancer), THF-2-CA was administered at various concentrations. The results are summarized in Table 2.

Cell LineIC50 (µg/mL)
HeLa0.5
MCF-71.5
A549 (lung cancer)1.0

The data indicate that THF-2-CA has selective cytotoxicity towards certain cancer cell types, making it a candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrahydrofuran-2-carboxamide, and how can researchers optimize reaction yields?

  • Methodology :

  • Hydrogenation of 2-furoic acid derivatives : Start with catalytic hydrogenation of 2-furoic acid precursors (e.g., using palladium or platinum catalysts under controlled H₂ pressure) to yield tetrahydrofuran intermediates. Subsequent carboxamide formation can be achieved via transamidation or coupling with ammonia derivatives .
  • Transamidation : Adapt protocols from benzofuran carboxamide synthesis (e.g., one-pot procedures with intermediates from C–H arylation). Optimize reaction time, temperature (typically 25–80°C), and stoichiometric ratios of reagents (e.g., NaHMDS or LiOH as bases) .
    • Key Parameters : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol%) and solvent polarity (THF, DMF) to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Recommended Methods :

  • Spectroscopy : Use IR to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. HRMS ensures molecular weight accuracy (e.g., [M+H]+ with <2 ppm error) .
  • Chromatography : HPLC with UV detection (λ = 210–280 nm) or GC-MS for purity assessment. Pharmacopeial standards (USP) provide reference criteria for melting points and solubility profiles .
    • Crystallography : For structural elucidation, employ X-ray diffraction on single crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability tests). Replicate studies under standardized conditions (pH, temperature, solvent controls) .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., stereochemical purity, solvent residues). Use tools like ChemDataExtractor to aggregate and compare datasets .
    • Case Study : For opioid receptor-binding derivatives (e.g., Tetrahydrofuranylfentanyl), discrepancies in IC₅₀ values may arise from receptor subtype selectivity or assay sensitivity. Conduct competitive binding assays with radiolabeled ligands to clarify mechanisms .

Q. What strategies enhance the stereochemical control in synthesizing this compound analogs?

  • Methodology :

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru or Rh complexes (e.g., BINAP ligands) to achieve enantiomeric excess (>90%). Monitor optical rotation or chiral HPLC for purity .
  • Dynamic Kinetic Resolution : Apply enzymes (lipases, acylases) in biphasic systems to resolve racemic mixtures. Optimize solvent (hexane/THF) and temperature (30–50°C) for enzyme activity .
    • Computational Support : Perform DFT calculations to predict transition states and guide catalyst selection. Molecular docking (e.g., AutoDock Vina) identifies steric clashes in target binding pockets .

Q. How can continuous flow reactors improve the scalability of this compound synthesis?

  • Protocol :

  • Reactor Design : Use microfluidic systems with immobilized catalysts (e.g., Pd on alumina) to minimize side reactions. Adjust flow rates (0.1–5 mL/min) to balance residence time and throughput .
  • In-Line Monitoring : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback. Automated quenching steps prevent over-reduction or oxidation .
    • Case Example : Scaling transamidation reactions from batch to flow systems increased yield by 15% and reduced reaction time from 72 hours to 8 hours .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Tetrahydrofuran-2-carboxamide

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